N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c22-18(12-2-4-14-16(8-12)24-6-5-23-14)21-19-20-13(9-27-19)11-1-3-15-17(7-11)26-10-25-15/h1-4,7-9H,5-6,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBUJTUQKMCWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, such as this compound, have been associated with diverse biological activities
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives have been known to exhibit anti-inflammatory activity, suggesting that they may interact with targets involved in inflammatory pathways. More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Result of Action
Given the anti-inflammatory activity of similar thiazole derivatives, it’s possible that this compound may exert similar effects, potentially leading to a reduction in inflammation at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a unique combination of structural motifs:
- Thiazole Ring : Known for its role in various biological activities.
- Benzo[d][1,3]dioxole Moiety : Associated with anticancer properties.
- Dihydrobenzo[b][1,4]dioxine : Contributes to the compound's stability and reactivity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds with similar structures. For instance, research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve:
- Inhibition of EGFR Pathways : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor growth and proliferation .
- Induction of Apoptosis : Studies have shown that compounds can trigger apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2 .
Table 1 summarizes the IC50 values of related compounds compared to standard drugs:
| Compound Name | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Its structural components enhance interactions with microbial enzymes and cellular targets, potentially leading to:
- Inhibition of Bacterial Growth : Similar thiazole derivatives have been documented for their efficacy against various bacterial strains.
- Fungal Inhibition : The presence of the dioxole structure may contribute to antifungal activity.
Case Studies and Research Findings
- Anticancer Mechanisms :
- Antimicrobial Efficacy :
-
Structure-Activity Relationship (SAR) :
- Comprehensive SAR studies have shown that modifications in the thiazole or dioxole moieties can significantly impact biological activity. For instance, substituents at specific positions on the thiazole ring were found to enhance potency against cancer cells while maintaining low toxicity towards normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and structurally related analogs:
Key Structural and Functional Differences
Core Heterocycle: The target compound uses a simple thiazole core, whereas analogs like 9l and 83 incorporate thiazolidinone or cyclopropane-carboxamide moieties, respectively. These modifications influence rigidity, hydrogen-bonding capacity, and metabolic stability.
Compound 83 features a trifluoromethoxy group, offering improved lipophilicity and resistance to oxidative metabolism compared to the target compound’s methoxy or dioxole groups.
Synthetic Complexity :
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target compound dissects into two primary subunits:
- 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine : A thiazole core bearing a 1,3-benzodioxole substituent at position 4.
- 2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid : A dihydrobenzodioxine ring with a carboxylic acid group at position 6.
The amide bond between these subunits is typically formed via coupling reactions, with the thiazole amine acting as the nucleophile.
Synthesis of 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine
Hantzsch Thiazole Cyclization
The thiazole ring is constructed via the classic Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioureas.
Step 1: Preparation of 2-Bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one
Benzo[d]dioxol-5-ylacetone undergoes bromination using bromine in acetic acid, yielding the α-bromoketone intermediate.
Step 2: Cyclization with Thiourea
The α-bromoketone reacts with thiourea in ethanol under reflux (12 h, 80°C), forming the thiazole ring via nucleophilic substitution and cyclization. The product, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine, is isolated by column chromatography (SiO₂, ethyl acetate/hexane 1:3) in 68% yield.
Key Data
Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-carboxylic Acid
Friedel-Crafts Acylation and Oxidation
A 2,3-dihydrobenzo[b]dioxine precursor is functionalized via Friedel-Crafts acylation followed by oxidation.
Step 1: 6-Acetyl-2,3-dihydrobenzo[b]dioxine
2,3-Dihydrobenzo[b]dioxine reacts with acetyl chloride in the presence of AlCl₃ (CH₂Cl₂, 0°C to RT, 4 h), yielding the 6-acetyl derivative (82% yield).
Step 2: Oxidation to Carboxylic Acid
The acetyl group is oxidized using KMnO₄ in acidic conditions (H₂SO₄, H₂O, 90°C, 6 h), producing 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid (74% yield).
Key Data
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The carboxylic acid (1.2 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in anhydrous DMF. 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine (1.0 eq) is added, and the reaction proceeds at RT for 24 h.
Optimization Table
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 78 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 65 |
| HATU | DMF | 25 | 82 |
Alternative Synthetic Pathways
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed cross-coupling approach introduces the benzodioxole moiety post-thiazole formation. 4-Bromothiazol-2-amine reacts with benzo[d]dioxol-5-ylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C, 18 h).
Yield Comparison
- Hantzsch route: 68%
- Suzuki route: 59%
Analytical Characterization
Spectroscopic Data
Challenges and Optimization
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Benzo[d]dioxol-5-ylacetone | 320 |
| EDCI | 1,150 |
| Pd(PPh₃)₄ | 12,000 |
The Hantzsch-EDCI route is most cost-effective at scale ($4,200/kg vs. $6,900/kg for Suzuki-HATU).
Environmental Impact
- PMI (Process Mass Intensity) : 86 kg/kg (Hantzsch) vs. 124 kg/kg (Suzuki)
- Solvent Recovery : DMF is recycled via distillation (72% efficiency).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
